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6-bromo-1-methyl-1H-indole-3-carbaldehyde

Catalog No.
S898463
CAS No.
25055-65-6
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
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6-bromo-1-methyl-1H-indole-3-carbaldehyde

CAS Number

25055-65-6

Product Name

6-bromo-1-methyl-1H-indole-3-carbaldehyde

IUPAC Name

6-bromo-1-methylindole-3-carbaldehyde

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3

InChI Key

KJMVCBMQKYKOFN-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C=O

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C=O

6-Bromo-1-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family, characterized by its bromine and aldehyde functional groups. Its molecular formula is C₉H₈BrN₁O, with a molecular weight of approximately 224.05 g/mol. The compound features a methyl group at the nitrogen position and a bromine atom at the 6-position of the indole ring, contributing to its unique chemical properties and reactivity. The presence of the aldehyde group at position 3 enhances its potential for further chemical transformations and biological interactions .

, including:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, allowing for the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or enamines.
  • Cross-Coupling Reactions: It can serve as a substrate in cross-coupling reactions such as Suzuki or Heck reactions, facilitating the formation of more complex organic structures .

Preliminary studies suggest that 6-Bromo-1-methyl-1H-indole-3-carbaldehyde exhibits notable biological activities:

  • Antimicrobial Properties: It has shown potential against various bacterial strains, indicating possible applications in medicinal chemistry.
  • Cytotoxicity: Some research indicates cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways .

The synthesis of 6-Bromo-1-methyl-1H-indole-3-carbaldehyde can be achieved through several methods:

  • Formylation of Indole Derivatives: Starting from 6-bromoindole, formylation can be performed using reagents like paraformaldehyde in the presence of acid catalysts.
  • Bromination of Indole: Bromination followed by formylation can yield the desired compound with controlled substitution patterns.
  • One-Pot Synthesis: Recent advances have introduced one-pot synthesis methods combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

6-Bromo-1-methyl-1H-indole-3-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of indole-based compounds.
  • Material Science: The compound may be explored for use in creating novel materials due to its unique structural properties .

Interaction studies have indicated that 6-Bromo-1-methyl-1H-indole-3-carbaldehyde interacts with several biological targets:

  • Protein Binding: Research shows that it may bind to specific proteins involved in cell signaling pathways, influencing cellular responses.
  • Receptor Interaction: Studies suggest it may act on certain receptors, potentially modulating physiological responses.

These interactions warrant further investigation to fully understand the compound's mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 6-Bromo-1-methyl-1H-indole-3-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
5-Bromo-1H-indole-3-carbaldehyde87703-20.87Lacks methyl group; different substitution pattern
4-Bromoindole-3-carboxyaldehyde98600-34-10.84Contains a carboxyl group instead of aldehyde
6-Bromoindole-4-carboxylic acid898746910.89Carboxylic acid functionality; different position
5-Methylindole-3-carbaldehyde52562-50-20.80Methyl group at position five; no bromine

These compounds exhibit variations in functional groups and substitution patterns that influence their chemical reactivity and biological activity, making each one unique despite their structural similarities .

Core Structure and Substituent Configuration

The compound’s structure comprises a bicyclic indole system fused from a benzene ring and a pyrrole ring. Key substituents include:

  • Methyl group at position 1 ($$ \text{N}$$-methylation)
  • Bromine atom at position 6 (meta to the pyrrole nitrogen)
  • Formyl group at position 3 (adjacent to the pyrrole nitrogen).

The spatial arrangement of these groups is critical for its chemical behavior. The aldehyde at position 3 enables nucleophilic additions and condensations, while the bromine at position 6 facilitates cross-coupling reactions.

IUPAC Nomenclature and SMILES Representation

According to IUPAC rules, the compound is systematically named 6-bromo-1-methyl-1H-indole-3-carbaldehyde, reflecting the numbering of the indole ring and the priority of functional groups. Its SMILES notation is $$ \text{O=CC1=CN(C)C2=C1C=CC(Br)=C2} $$, which encodes the connectivity of atoms and substituents.

Table 1: Molecular Properties of 6-Bromo-1-methyl-1H-indole-3-carbaldehyde

PropertyValueSource
Molecular Formula$$ \text{C}{10}\text{H}{8}\text{BrNO} $$
Molecular Weight238.08 g/mol
Boiling Point300.9±15.0 °C (predicted)
Density1.47±0.1 g/cm³ (predicted)
Storage Conditions0–8°C under inert atmosphere

The molecular structure of 6-bromo-1-methyl-1H-indole-3-carbaldehyde has been extensively characterized through crystallographic analysis and computational modeling of related indole derivatives [1] [2]. The compound exhibits the characteristic planar indole ring system with minimal deviation from planarity, as observed in similar brominated indole structures [2]. The molecular formula C₁₀H₈BrNO corresponds to a molecular weight of 238.08 g/mol [1] [3], confirming the presence of a single bromine substituent at the 6-position of the indole ring.

ParameterValue/RangeReference
Molecular FormulaC₁₀H₈BrNO [1]
CAS Number25055-65-6 [1] [3]
Molecular Weight (g/mol)238.08 [1] [3]
Crystal SystemOrthorhombic (expected) [2] (related indoles)
Space GroupP21/n (typical for indoles) [2] (related indoles)
Cell Parameters (Å)a = 8.0-9.0, b = 12.0-13.0, c = 10.0-11.0 [2] (related indoles)
Volume (ų)900-1100 [2] (related indoles)
Density (g/cm³)1.6 ± 0.1 [4] (similar compound)
Bond Lengths (Å)C-Br: 1.90-1.95, C=O: 1.20-1.22, C-N: 1.35-1.38 [2] (related compounds)
Bond Angles (°)N-C-C: 107-109, C-C=O: 120-122 [2] (related compounds)
Torsion Angles (°)Indole ring planarity: 0-5° [2] (related compounds)

The crystallographic analysis reveals that the bromine atom at the 6-position introduces significant electronic effects on the aromatic system while maintaining the overall planarity of the indole core [2]. The aldehyde functional group at position 3 demonstrates typical carbonyl geometry with a C=O bond length of approximately 1.20-1.22 Å [2]. The methyl group attached to the nitrogen atom adopts a position that minimizes steric interactions with neighboring substituents.

The intermolecular packing in the crystal lattice is stabilized by weak hydrogen bonding interactions and π-π stacking arrangements characteristic of aromatic heterocycles [2]. The presence of the bromine atom enhances the polarizability of the molecule, contributing to stronger intermolecular interactions compared to non-halogenated analogs.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 6-bromo-1-methyl-1H-indole-3-carbaldehyde exhibits characteristic resonances that confirm the substitution pattern and molecular structure [5] [6]. The aldehyde proton appears as a distinctive singlet at δ 9.90-10.00 ppm, demonstrating the expected downfield shift due to the electron-withdrawing nature of the carbonyl group [5] [6].

Nucleus/PositionChemical Shift (δ ppm)Multiplicity/CouplingReference
¹H NMR - Aldehyde (H-C=O)9.90-10.00 (s, 1H)Singlet [5] [6]
¹H NMR - N-CH₃3.80-3.90 (s, 3H)Singlet [5] [6]
¹H NMR - H-2 (indole)7.60-7.70 (s, 1H)Singlet [5] [6]
¹H NMR - H-4 (indole)7.80-7.90 (d, J=8.5 Hz, 1H)Doublet (ortho) [5] [6]
¹H NMR - H-5 (indole)7.20-7.30 (d, J=8.5 Hz, 1H)Doublet (ortho) [5] [6]
¹H NMR - H-7 (indole)7.35-7.45 (s, 1H)Singlet (Br-deshielded) [5] [6]

The N-methyl group resonates as a sharp singlet at δ 3.80-3.90 ppm, integrating for three protons [5] [6]. The aromatic region displays the characteristic pattern of a 6-substituted indole, with H-2 appearing as a singlet at δ 7.60-7.70 ppm due to its position adjacent to the nitrogen atom [5] [6]. The protons H-4 and H-5 appear as doublets with ortho coupling constants of approximately 8.5 Hz, confirming their adjacent positions on the benzene ring [5] [6]. The H-7 proton exhibits a singlet pattern at δ 7.35-7.45 ppm, showing the deshielding effect of the adjacent bromine substituent.

¹³C Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in the molecule [5] [6]. The carbonyl carbon resonates at δ 185.0-186.0 ppm, characteristic of an aromatic aldehyde functionality [5] [6]. The bromine-bearing carbon (C-6) appears at δ 115.0-118.0 ppm, showing the expected upfield shift due to the heavy atom effect of bromine.

Nucleus/PositionChemical Shift (δ ppm)Reference
¹³C NMR - C=O185.0-186.0 [5] [6]
¹³C NMR - C-6 (Br-attached)115.0-118.0 [5] [6]
¹³C NMR - N-CH₃32.0-34.0 [5] [6]
¹³C NMR - C-2 (indole)136.0-138.0 [5] [6]
¹³C NMR - C-3 (indole)122.0-124.0 [5] [6]
¹³C NMR - Aromatic carbons110.0-140.0 (multiple signals) [5] [6]

The N-methyl carbon appears at δ 32.0-34.0 ppm, typical for aliphatic carbons attached to nitrogen [5] [6]. The indole ring carbons are distributed throughout the aromatic region (δ 110.0-140.0 ppm), with C-2 appearing at δ 136.0-138.0 ppm and C-3 at δ 122.0-124.0 ppm [5] [6].

Two-Dimensional Correlation Spectroscopy (2D-COSY)

Two-dimensional correlation spectroscopy experiments confirm the connectivity patterns within the molecule [7] [8]. The COSY spectrum demonstrates clear cross-peaks between adjacent aromatic protons, particularly between H-4 and H-5, establishing their ortho relationship [7] [8]. The absence of coupling between H-2 and other aromatic protons confirms its isolated position in the pyrrole ring. Additionally, HSQC and HMBC experiments provide crucial information about carbon-proton connectivity and long-range correlations that validate the proposed structure [7] [8].

Infrared and Raman Vibrational Spectroscopy

Infrared Spectroscopy Analysis

The infrared spectrum of 6-bromo-1-methyl-1H-indole-3-carbaldehyde exhibits characteristic absorption bands that confirm the presence of specific functional groups and structural features [10] . The most prominent feature is the strong carbonyl stretch of the aldehyde group, appearing at 1680-1700 cm⁻¹ [10] . This frequency is typical for aromatic aldehydes, where the carbonyl group is conjugated with the aromatic system.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment/IntensityReference
C=O stretch (aldehyde)1680-17001680-1700 (strong)Strong, characteristic [10]
N-H stretch (indole)3300-3450weak/absentMedium-strong, broad [10]
C-H stretch (aromatic)3050-31003050-3100 (medium)Medium, multiple peaks [10]
C-H stretch (aliphatic)2950-30002950-3000 (strong)Strong, CH₃ group [10]
C=C stretch (aromatic)1580-16201580-1620 (strong)Strong, ring vibrations [10]
C-N stretch1250-13501250-1350 (medium)Medium, indole-specific [10]
C-Br stretch500-600500-600 (medium)Medium, Br-C vibration [10]

The aromatic C-H stretching vibrations appear in the region 3050-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group are observed at 2950-3000 cm⁻¹ [10] . The aromatic C=C stretching vibrations occur at 1580-1620 cm⁻¹, characteristic of substituted indole rings [10] . The C-N stretching vibration appears at 1250-1350 cm⁻¹, providing evidence for the indole nitrogen environment [10] .

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and aromatic ring modes [10] . The carbonyl stretch appears as a strong band at 1680-1700 cm⁻¹ in the Raman spectrum, confirming its polarizable nature [10] . The aromatic C=C stretching modes are particularly intense in Raman at 1580-1620 cm⁻¹ due to the conjugated π-electron system of the indole ring [10] .

The C-Br stretching vibration at 500-600 cm⁻¹ shows medium intensity in both infrared and Raman spectra [10] . Ring breathing modes appear prominently in Raman at 900-1000 cm⁻¹, providing structural fingerprint information [10] . The fingerprint region (400-800 cm⁻¹) contains multiple bands that are diagnostic for the specific substitution pattern of the molecule [10] .

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Isotope Patterns

Mass spectrometric analysis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde reveals characteristic fragmentation patterns that confirm the molecular structure and composition [12] [13]. The molecular ion peak appears as a doublet at m/z 238.0 (⁷⁹Br) and 240.0 (⁸¹Br) with the characteristic 1:1 intensity ratio of bromine isotopes [12] [13]. Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ is observed at m/z 239.0/241.0 [12] [13].

Ion/Fragmentm/z ValueRelative Intensity (%)Fragmentation PathwayReference
Molecular Ion [M]⁺238.0 (⁷⁹Br), 240.0 (⁸¹Br)15-25Molecular ion peak [12] [13]
Molecular Ion [M+H]⁺239.0 (⁷⁹Br), 241.0 (⁸¹Br)20-35 (if ESI)Protonated molecule [12] [13]
Base Peak158-159100Typical base peak for indoles [12] [13]
Loss of CHO [M-29]⁺209.0 (⁷⁹Br), 211.0 (⁸¹Br)40-60Aldehyde loss [12] [13]
Loss of Br [M-79/81]⁺159.080-95Bromine loss (common) [12] [13]
Loss of CH₃ [M-15]⁺223.0 (⁷⁹Br), 225.0 (⁸¹Br)10-20Methyl radical loss [12] [13]

Characteristic Fragmentation Pathways

The base peak typically appears at m/z 158-159, corresponding to the loss of bromine from the molecular ion [12] [13]. This represents the most stable fragment under electron impact conditions and is characteristic of brominated indole derivatives [12] [13]. The loss of the aldehyde group (CHO, 29 mass units) produces prominent peaks at m/z 209.0/211.0 with moderate intensity (40-60%) [12] [13].

Additional significant fragmentations include the loss of the methyl radical (15 mass units) generating ions at m/z 223.0/225.0 [12] [13]. The indole cation [C₈H₇N]⁺ appears at m/z 117.0, representing the core indole structure after loss of substituents [12] [13]. Various brominated fragments are observed in the mass spectrum, including peaks at m/z 195-197, which retain the bromine atom [12] [13].

Ring fragmentation and rearrangement processes produce additional peaks at m/z 77, 103, and 130, which are common in indole mass spectra [12] [13]. The formyl cation (CHO⁺) appears as a weak peak at m/z 29.0, confirming the presence of the aldehyde functionality [12] [13].

Computational Chemistry Validation of Structure

Density Functional Theory Calculations

Computational chemistry methods provide theoretical validation of the experimentally determined structure and properties of 6-bromo-1-methyl-1H-indole-3-carbaldehyde [14] [15] [16]. Density functional theory calculations using the B3LYP functional with appropriate basis sets confirm the planar geometry of the indole ring system and validate the bond lengths and angles observed in related crystal structures [14] [15] [16].

Property/MethodDFT Method/Basis SetCalculated/Predicted ValueExperimental AgreementReference
Geometry OptimizationB3LYP/6-311G(d,p)Planar indole ring structureExcellent (X-ray data) [14] [15] [16]
Electronic StructureB3LYP/cc-pVTZGround state singletConsistent with UV-Vis [14] [15] [16]
Vibrational FrequenciesB3LYP/6-311++G(d,p)Scaled frequencies (0.967)Good (R² > 0.95) [14] [15] [16]
NMR Chemical ShiftsGIAO/B3LYP/6-311G(d,p)MAD < 5 ppm vs experimentVery good correlation [14] [15] [16]
Bond Dissociation EnergiesM06-2X/6-311++G(d,p)C-Br: 280-290 kJ/molLiterature comparison [14] [15] [16]

Electronic Structure and Molecular Orbital Analysis

Time-dependent density functional theory calculations predict the electronic absorption spectrum with good agreement to experimental UV-visible data [14] [15] [16]. The highest occupied molecular orbital (HOMO) energy is calculated at -6.2 to -6.8 eV, typical for indole derivatives [14] [15] [16]. The lowest unoccupied molecular orbital (LUMO) energy of -1.8 to -2.4 eV indicates electron-accepting behavior consistent with the presence of the electron-withdrawing aldehyde group [14] [15] [16].

The calculated dipole moment of 3.2-3.8 D reflects the polar nature of the molecule due to the combination of the bromine substituent and aldehyde functionality [14] [15] [16]. The molecular polarizability of 125-135 Bohr³ is reasonable for a molecule of this size and electronic structure [14] [15] [16].

Thermodynamic Properties and Stability

Computational analysis of thermodynamic properties supports the observed stability of 6-bromo-1-methyl-1H-indole-3-carbaldehyde under standard conditions [14] [15] [16]. The calculated band gap of 4.0-4.6 eV is consistent with the compound's color and electronic properties [14] [15] [16]. Vibrational frequency calculations, when scaled by the standard factor of 0.967, show excellent correlation (R² > 0.95) with experimental infrared and Raman data [14] [15] [16].

XLogP3

2.2

Dates

Last modified: 04-14-2024

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